2-(2,6-Dimethylbenzoyl)-5-methylpyridine
Overview
Description
2-(2,6-Dimethylbenzoyl)-5-methylpyridine is an organic compound that belongs to the class of aromatic ketones It features a benzoyl group substituted with two methyl groups at the 2 and 6 positions, attached to a pyridine ring that also has a methyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylbenzoyl)-5-methylpyridine typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,6-dimethylbenzoyl chloride and 5-methylpyridine as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylbenzoyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2,6-Dimethylbenzoic acid derivatives.
Reduction: 2-(2,6-Dimethylbenzyl)-5-methylpyridine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(2,6-Dimethylbenzoyl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylbenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The benzoyl group and the pyridine ring play crucial roles in binding to the active sites of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzoyl chloride: A precursor used in the synthesis of 2-(2,6-Dimethylbenzoyl)-5-methylpyridine.
5-Methylpyridine: Another precursor used in the synthesis.
2,6-Dimethylbenzoic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both a benzoyl group and a pyridine ring, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
(2,6-dimethylphenyl)-(5-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-7-8-13(16-9-10)15(17)14-11(2)5-4-6-12(14)3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORIQBOYUGKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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